

# 1,7-Dimethyluric acid CAS number and molecular weight

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## Compound of Interest

Compound Name: 1,7-Dimethyluric Acid

Cat. No.: B026191

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## In-Depth Technical Guide: 1,7-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

### Core Substance Identification

Chemical Name: **1,7-Dimethyluric acid** CAS Number: 33868-03-0[1][2] Molecular Formula:  $C_7H_8N_4O_3$ [1][2]

This document provides a comprehensive overview of **1,7-Dimethyluric acid**, a significant metabolite of caffeine. It is intended to serve as a technical resource, detailing its physicochemical properties, metabolic pathway, analytical methodologies, and known biological relevance.

### Physicochemical Data

The fundamental physicochemical properties of **1,7-Dimethyluric acid** are summarized below. This data is essential for its detection, quantification, and further research applications.

Property	Value	Source
Molecular Weight	196.16 g/mol	[1]
Synonyms	1,7-DMUA, 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione	[2]
Appearance	Crystalline solid	[2]
UV Maximum ( $\lambda_{\text{max}}$ )	233, 287 nm	[2]
Storage Temperature	-20°C	[2]
Stability	$\geq 4$ years	[2]

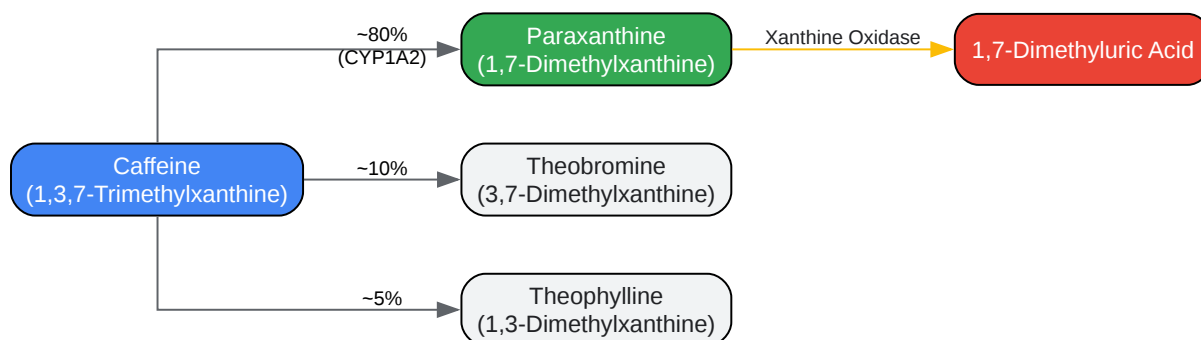
## Metabolic Pathway and Biological Significance

**1,7-Dimethyluric acid** is a key downstream product of caffeine metabolism in humans.[1] It is primarily formed in the liver from its precursor, paraxanthine (1,7-dimethylxanthine), a major metabolite of caffeine.[1] This conversion is catalyzed by the cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6.[3]

The presence and concentration of **1,7-Dimethyluric acid** in urine are often utilized as a biomarker for caffeine consumption. While primarily considered a xenobiotic metabolite, research has explored the roles of various methylxanthines, including their potential effects on adenosine receptors and conditions such as uric acid lithiasis.[4][5]

## Caffeine Metabolism Pathway

The following diagram illustrates the principal pathway of caffeine metabolism leading to the formation of **1,7-Dimethyluric acid**.



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Caption: Major pathway of caffeine metabolism to **1,7-Dimethyluric acid**.

## Experimental Protocols

### Quantification of 1,7-Dimethyluric Acid in Biological Fluids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of **1,7-Dimethyluric acid** in biological samples such as urine and plasma.[6] The following provides a generalized protocol based on common practices.

#### 1. Sample Preparation (Urine):

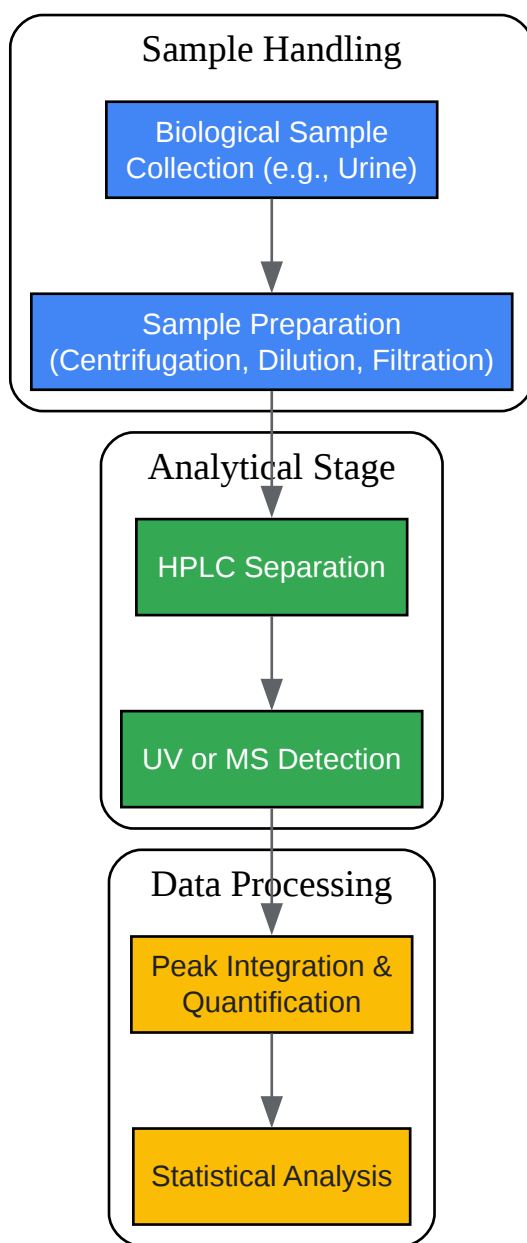
- Thaw frozen urine samples at room temperature.
- Vortex the sample to ensure homogeneity.
- Centrifuge the urine sample to pellet any particulate matter.
- Dilute the supernatant with the mobile phase or a suitable buffer.
- Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the HPLC system.

#### 2. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).<sup>[7]</sup><sup>[8]</sup>
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: UV detection at one of the absorbance maxima of **1,7-Dimethyluric acid** (233 or 287 nm).<sup>[2]</sup>
- Quantification: Use a calibration curve prepared with known concentrations of a **1,7-Dimethyluric acid** standard. An internal standard can be used to improve accuracy and reproducibility.

## Experimental Workflow for Metabolite Analysis

The logical flow from sample collection to data analysis for studying metabolites like **1,7-Dimethyluric acid** is depicted below.



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Caption: General workflow for the analysis of **1,7-Dimethyluric acid**.

## Spectroscopic Data

For the structural elucidation and confirmation of **1,7-Dimethyluric acid**, various spectroscopic techniques are employed.

Technique	Key Data Points
Mass Spectrometry	Predicted MS/MS spectra show characteristic fragmentation patterns that can be used for identification.[9]
NMR Spectroscopy	While specific data for 1,7-Dimethyluric acid is not readily available in the provided search results, related compounds show distinct chemical shifts for the methyl protons.

## Synthesis and Purification

While **1,7-Dimethyluric acid** is commercially available, understanding its synthesis can be crucial for specific research applications, such as isotopic labeling. Detailed protocols for the de novo synthesis are not extensively published, given its common availability as a caffeine metabolite. Purification from biological sources would involve extraction followed by chromatographic techniques like HPLC.

Note: This document is intended for research purposes only and not for diagnostic or therapeutic use.

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## References

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